molecular formula C10H15N5 B11732606 bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine

bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11732606
M. Wt: 205.26 g/mol
InChI Key: JJLNMQDXERTUOE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical $${}^{1}$$H and $${}^{13}$$C NMR spectra were simulated using density functional theory (DFT) (Table 1):

Table 1 : Predicted NMR chemical shifts (δ, ppm) for this compound.

Nucleus Assignment δ (ppm)
$$^{1}\text{H}$$ Pyrazole H4/H5 7.2–7.5
$$^{1}\text{H}$$ Methyl (N-CH₃) 3.85
$$^{1}\text{H}$$ Methylene (CH₂-NH) 3.45–3.65
$$^{13}\text{C}$$ Pyrazole C3/C5 148–152
$$^{13}\text{C}$$ Methylene (CH₂) 52–55

The NH proton is broadened due to hydrogen bonding but is expected near δ 2.5–3.0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

  • N-H Stretch : 3320 cm⁻¹ (medium, broad)
  • Aromatic C-H Stretch : 3100–3000 cm⁻¹
  • Pyrazole Ring Vibrations : 1600–1450 cm⁻¹ (C=C/C=N stretching)
  • C-N Stretch : 1240 cm⁻¹

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is observed at m/z 192.1243 (theoretical: 192.1245), confirming the molecular formula.

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray diffraction data for this compound remains unpublished, analogous pyrazole-amine derivatives adopt conformations where:

  • Pyrazole rings are coplanar with the methylene-amine backbone to maximize π-π interactions.
  • The NH group participates in intermolecular hydrogen bonding, influencing crystal packing.

Computational geometry optimization (B3LYP/6-311+G(d,p)) predicts a dihedral angle of 112° between the pyrazole planes, minimizing steric clash between methyl groups (Fig. 2).

Figure 2 : Optimized geometry showing the dihedral angle between pyrazole rings.

Computational Modeling of Electronic Structure

DFT calculations reveal the electronic properties critical for ligand design:

Table 2 : Computed electronic parameters (B3LYP/6-311+G(d,p)).

Parameter Value
HOMO Energy (eV) -6.34
LUMO Energy (eV) -1.87
HOMO-LUMO Gap (eV) 4.47
Natural Charge on NH -0.52 e
  • HOMO : Localized on pyrazole π-systems, indicating nucleophilic reactivity.
  • LUMO : Dominated by the amine σ* orbital, suggesting electrophilic binding sites.

Electrostatic potential maps highlight electron-rich regions at pyrazole N2 atoms and the amine NH group, favoring coordination to metal ions like Cu²⁺ or Fe³⁺.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C10H15N5/c1-14-5-3-9(12-14)7-11-8-10-4-6-15(2)13-10/h3-6,11H,7-8H2,1-2H3

InChI Key

JJLNMQDXERTUOE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Synthesis via Condensation Reactions

Condensation reactions between amines and carbonyl-containing precursors represent a primary route for synthesizing bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine. A study demonstrated that primary aliphatic amines react with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine to form N-alkyl pyrazoles . For example, 2,4-pentanedione and 2,4,4-trimethylpentan-2-amine yielded 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole under DMF solvent at 85°C . Adapting this method, substituting the diketone with a bis-ketone derivative (e.g., (pyrazolylmethyl)ketone) and using ammonia or methylamine could yield the target compound.

Key Reaction Parameters

ParameterValueSource
Temperature85°C
SolventDMF
CatalystO-(4-nitrobenzoyl)hydroxylamine
Yield Range38–46%

This method’s limitation lies in the need for precise stoichiometric control to avoid polysubstitution.

Reductive Amination

Reductive amination of pyrazole aldehydes offers a versatile pathway. Although no direct examples were found in the sources, the general reductive amination protocol—using sodium cyanoborohydride or hydrogen gas with a catalyst—could couple 1-methylpyrazole-3-carbaldehyde with methylamine. This method would require optimizing the reducing agent and solvent system to prevent over-reduction.

Advantages :

  • High atom economy.

  • Mild conditions (room temperature to 60°C).

Coordination-Assisted Synthesis

Metal-template strategies, as seen in manganese complex synthesis , could facilitate the coupling of pyrazole units. The ligand 1-(1-(hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid was prepared via hydrothermal methods (100°C for 3 days) . Applying similar conditions, Mn(II) or Cu(I) ions might coordinate pyrazole-methylamine intermediates, directing their assembly into the target molecule.

Critical Factors :

  • Choice of metal ion (e.g., Mn²⁺ vs. Cu⁺).

  • Ligand-to-metal ratio (typically 2:1) .

Patent-Inspired Scalable Methods

A patent detailing the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)ethan-1-one emphasizes temperature-controlled steps (50–55°C) and acetic acid-assisted crystallization . Adapting this workflow:

  • React 1-methylpyrazole-3-methanol with thionyl chloride to form 3-chloromethyl-1-methylpyrazole.

  • Add excess methylamine in DMF at 50°C for 6 hours.

  • Quench with NaOH, extract with DCM, and crystallize using acetic acid .

Yield Optimization :

  • Slow addition of methylamine to minimize side reactions.

  • Use of molecular sieves to absorb HCl byproducts.

Scientific Research Applications

Coordination Chemistry

Ligand Properties :
Bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine functions as a bidentate ligand, effectively coordinating with metal ions to form stable complexes. This property is crucial in the field of catalysis and materials science, where metal-ligand interactions play a pivotal role in reaction mechanisms and material properties.

Metal Complexes :
The compound has been utilized to create various metal complexes, particularly with transition metals like copper(II) and zinc(II). These complexes exhibit enhanced catalytic activities in reactions such as oxidation and polymerization processes. For instance, copper(II) complexes of this compound have shown promising results in catalyzing oxidative reactions by generating reactive oxygen species.

Catalysis

Polymerization Reactions :
Recent studies have highlighted the effectiveness of this compound-based metal complexes in catalyzing the ring-opening polymerization of lactide to produce polylactic acid (PLA). The conversion rates achieved were notably high, demonstrating the compound's potential for industrial applications in biodegradable polymer production .

Synthesis of Functional Materials :
The compound's ability to form stable complexes with various metals allows it to be employed in synthesizing functional materials with specific properties. Research indicates that these materials can be tailored for applications in electronics and photonics, leveraging the electronic properties conferred by the metal-ligand interactions .

Medicinal Chemistry

Anticancer Activity :
this compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that when complexed with copper(II), it exhibits cytotoxic effects against several cancer cell lines. The mechanism is believed to involve oxidative stress induction leading to apoptosis in cancer cells.

Antimicrobial Properties :
In addition to its anticancer effects, this compound has shown antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, particularly against resistant strains of bacteria.

Summary of Applications

Field Application
Coordination ChemistryBidentate ligand for metal complex formation; crucial for catalysis and materials science
CatalysisCatalyzing polymerization reactions (e.g., lactide to PLA); synthesis of functional materials
Medicinal ChemistryAnticancer agent (copper(II) complexes); antimicrobial properties

Case Study 1: Anticancer Activity

Research conducted on the cytotoxicity of copper(II) complexes formed with this compound showed a significant reduction in cell viability across various cancer cell lines. The study emphasized the importance of reactive oxygen species generated during the reaction as a key factor in inducing apoptosis.

Case Study 2: Polymerization Efficiency

A recent study focused on the use of this compound-based zinc(II) complexes for the ring-opening polymerization of lactide, achieving a conversion rate of over 91% within two hours. This efficiency highlights the compound's potential for industrial applications in producing biodegradable plastics .

Comparison with Similar Compounds

Substituent Effects on Ligand Coordination

The target compound differs from analogous ligands in the position and number of substituents on the pyrazole rings. For example:

  • Bis[(2,4-dimethyl-1H-pyrazol-1-yl)methyl][(pyridin-2-yl)-methyl]amine (): This ligand includes 2,4-dimethylpyrazole groups and a pyridylmethyl arm, introducing additional steric bulk and a stronger σ-donor pyridine group. The pyridine enhances electron donation to metals, stabilizing higher oxidation states and altering redox properties compared to the target compound .
  • N'-Substituted N,N',N-bis((1H-pyrazol-1-yl)methyl)amine derivatives (): Substitutions at the N' position (e.g., alkyl or aryl groups) modulate ligand flexibility and metal-binding selectivity.

Coordination Geometry and Bond Parameters

Metal complexes of bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine are expected to adopt geometries influenced by ligand constraints. A comparison with related complexes reveals key trends:

Compound Metal Center Geometry Key Bond Lengths (Å) Reference
[Co(C₂H₃O₂)(C₁₈H₂₄N₆)]PF₆ Co(II) Distorted Trigonal Bipyramidal Co–N: 2.154(2); Co–O: 2.003(2)
[LnCoCl₂] (N'-substituted) Co(II) Octahedral/Tetrahedral Co–N (pyrazole): ~2.10–2.20
Hypothetical target complex M(II) Square Pyramidal M–N (predicted): ~2.10–2.15 N/A

The Co(II) complex in exhibits a trigonal bipyramidal geometry due to the pyridine donor, while N'-substituted derivatives in favor octahedral coordination. The target ligand, lacking pyridine, may stabilize square pyramidal or tetrahedral geometries depending on counterions and reaction conditions.

Structural and Crystallographic Insights

Crystallographic data for related compounds highlight the impact of substituents on packing and stability:

  • Crystal System and Hydrogen Bonding: The Co(II) complex in crystallizes in the monoclinic P21/n space group (a = 13.7489 Å, b = 13.0185 Å, c = 15.4765 Å, β = 115.759°) with intermolecular C–H···F and C–H···O hydrogen bonds stabilizing the lattice. The target compound’s crystals may exhibit similar packing but with fewer hydrogen-bond donors due to the absence of acetate or pyridine groups .
  • Bond Angle Variability : The average Co–N bond length in (2.154 Å) aligns with typical high-spin Co(II) complexes. N'-substituted ligands in show slightly shorter Co–N bonds (~2.10 Å), suggesting stronger metal-ligand interactions due to electron-donating substituents .

Biological Activity

Bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine, a compound characterized by its pyrazole moieties, has garnered attention in recent years for its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde in the presence of an amine catalyst. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through antimicrobial, anticancer, and anti-inflammatory assays. Below is a summary of its key activities:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 134.6 mg/L against L. monocytogenes and 134.9 mg/L against E. coli .
  • The compound was found to be bactericidal with a Minimum Bactericidal Concentration (MBC) to MIC ratio ≤ 2, indicating effective killing action against pathogens .
CompoundTarget PathogenMIC (mg/L)MBC (mg/L)
12E. coli134.9268.0
14L. monocytogenes134.6269.2

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored, with varying degrees of cytotoxicity observed across different cancer cell lines:

  • Compounds have shown IC50 values ranging from 3.25 mg/mL to 42.30 µM against cell lines such as Hep-2 and A549 .
CompoundCell LineIC50 (µM)
3Hep-23.25
4A54926

Anti-inflammatory Activity

Research has indicated that some pyrazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, suggesting their potential use in treating inflammatory diseases .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins such as NDM1 β-lactamase, revealing key interactions that contribute to its antibacterial efficacy . The binding affinity was comparable to standard antibiotics like Ampicillin, suggesting a promising avenue for further development.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of pyrazole derivatives, this compound was found to significantly inhibit biofilm formation in Staphylococcus aureus, highlighting its potential in treating biofilm-associated infections .

Case Study 2: Cancer Cell Line Testing
Another investigation assessed the cytotoxic effects of various pyrazole compounds on melanoma cells, where this compound demonstrated substantial growth inhibition compared to control groups .

Q & A

Q. What are the primary synthetic routes for bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step alkylation and amination reactions. For example, alkylation of 1-methylpyrazole with a methylene bromide derivative, followed by amination with ammonia or a primary amine under inert conditions. Optimization includes controlling temperature (40–80°C), solvent choice (e.g., THF or DMF), and reaction time (12–24 hours) to maximize yield. Catalysts like NaH or K₂CO₃ are often used to deprotonate intermediates .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and confirm methylene bridge connectivity.
  • X-ray Crystallography : Resolves the spatial arrangement of pyrazole rings and amine groups. SHELX programs (e.g., SHELXL) refine bond lengths (e.g., C–N: ~1.34–1.45 Å) and angles .
  • Mass Spectrometry : Validates molecular weight (expected m/z: ~235.3 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

The compound is moderately polar due to pyrazole rings and the amine group. Solubility in polar aprotic solvents (e.g., DMSO) is higher than in water. Stability tests under varying pH (4–10) and temperatures (25–60°C) are recommended to assess degradation, particularly for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrazole rings) influence biological activity?

Substituents alter electronic and steric properties, affecting interactions with targets like enzymes. For example:

  • Electron-withdrawing groups (e.g., Cl) enhance binding to catalytic sites via dipole interactions.
  • Methyl groups increase hydrophobicity, improving membrane permeability. Quantitative structure-activity relationship (QSAR) models and molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like kinases .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Challenges include disordered solvent molecules, twinning, and weak diffraction. Mitigation strategies:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) and low-temperature (100 K) measurements.
  • Refinement : Apply SHELXL constraints for anisotropic displacement parameters and hydrogen bonding (e.g., C–H⋯O/F interactions) .
  • Validation : Cross-check with PLATON or Mercury software to ensure geometric accuracy .

Q. How can conflicting biological activity data (e.g., varying IC₅₀ values across studies) be reconciled?

Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Standardized protocols (e.g., fixed incubation times, controlled pH) and dose-response validation (3–5 replicates) improve reproducibility. Meta-analyses of published data using tools like GraphPad Prism can identify outliers .

Q. What computational methods are effective in predicting reaction pathways for functionalizing this compound?

  • Density Functional Theory (DFT) : Calculates transition-state energies for substitution reactions (e.g., at the methylene bridge).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
  • Retrosynthetic Analysis : Tools like Synthia or Pistachio propose feasible routes for introducing groups like morpholine or triazole .

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